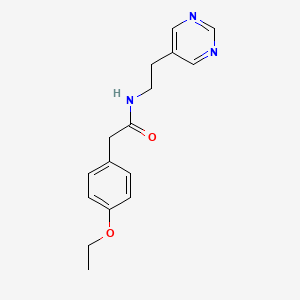

2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-(2-pyrimidin-5-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-2-21-15-5-3-13(4-6-15)9-16(20)19-8-7-14-10-17-12-18-11-14/h3-6,10-12H,2,7-9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFLKFQMWGNVNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2-(4-Ethoxyphenyl)acetyl Chloride

4-Ethoxyphenylacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane at 0–5°C for 2 hours. The reaction is driven to completion by refluxing at 40°C for 1 hour, yielding the acyl chloride derivative.

Step 2: Amide Bond Formation

The acyl chloride is reacted with 2-(pyrimidin-5-yl)ethylamine in the presence of a base such as triethylamine (Et₃N) or pyridine. The reaction proceeds in tetrahydrofuran (THF) at room temperature for 12 hours, followed by aqueous workup and purification via silica gel chromatography (petroleum ether/ethyl acetate = 3:1).

Typical Yield : 65–75%

Key Advantage : High purity and scalability.

Trifluoroacetic Anhydride (TFAA)-Mediated Coupling

Adapted from protocols for analogous pyrimidine-containing acetamides, this one-pot method employs TFAA as an activating agent:

Procedure

Reagents :

- 2-(4-Ethoxyphenyl)acetic acid (1.0 mmol)

- 2-(pyrimidin-5-yl)ethylamine (1.2 mmol)

- TFAA (2.0 mmol)

- 1,2-Dichloroethane (DCE, 10 mL/g of acid)

Conditions :

- The acid and amine are suspended in DCE, followed by dropwise addition of TFAA at 0°C.

- The mixture is stirred at room temperature for 30 minutes, then heated to reflux (70–80°C) for 2 hours.

Workup :

- The reaction is quenched with ice-cold water, extracted with dichloromethane, and purified via flash chromatography.

Yield : 80–85%

Advantage : Eliminates the need for isolating reactive intermediates.

Microwave-Assisted Synthesis

Building on microwave-optimized protocols for acetamide derivatives, this method reduces reaction times significantly:

Protocol

Reagents :

- 2-(4-Ethoxyphenyl)acetic acid (1.0 mmol)

- 2-(pyrimidin-5-yl)ethylamine (1.1 mmol)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 mmol)

- Hydroxybenzotriazole (HOBt, 1.5 mmol)

- Dimethylformamide (DMF, 5 mL)

Conditions :

- Irradiated at 120°C for 15 minutes under microwave conditions (300 W).

Purification :

- Crude product is precipitated in ice water, filtered, and recrystallized from ethanol.

Yield : 78–82%

Key Benefit : 10-fold reduction in reaction time compared to conventional heating.

Carbodiimide-Mediated Coupling

This method, analogous to protocols for thiazole-acetamide hybrids, uses EDCl/HOBt for activating the carboxylic acid:

Steps

Activation :

- 2-(4-Ethoxyphenyl)acetic acid (1.0 mmol) is mixed with EDCl (1.2 mmol) and HOBt (1.2 mmol) in DMF at 0°C for 30 minutes.

Coupling :

- 2-(pyrimidin-5-yl)ethylamine (1.0 mmol) is added, and the reaction is stirred at room temperature for 24 hours.

Workup :

- The mixture is diluted with ethyl acetate, washed with brine, and dried over Na₂SO₄.

Yield : 70–75%

Application : Preferred for acid-sensitive substrates.

Comparative Analysis of Methods

| Method | Reaction Time | Yield (%) | Purity | Scalability |

|---|---|---|---|---|

| Classical Acylation | 14 hours | 65–75 | High | Excellent |

| TFAA-Mediated Coupling | 2.5 hours | 80–85 | Moderate | Moderate |

| Microwave-Assisted | 15 minutes | 78–82 | High | Limited |

| Carbodiimide Coupling | 24 hours | 70–75 | High | Good |

Critical Reaction Parameters

- Solvent Choice : Polar aprotic solvents (DMF, DCE) enhance reactivity in coupling reactions.

- Temperature Control : Excessive heat (>80°C) may degrade the ethoxy group; microwave methods mitigate this risk.

- Purification : Silica gel chromatography (petroleum ether/ethyl acetate) effectively isolates the product.

Characterization Data

- Molecular Formula : C₁₆H₁₉N₃O₂

- Molecular Weight : 285.34 g/mol

- ¹H NMR (DMSO-d₆) : δ 8.81 (s, 2H, pyrimidine-H), 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 3.65 (t, J = 6.8 Hz, 2H, NCH₂), 2.89 (t, J = 6.8 Hz, 2H, CH₂), 1.35 (t, J = 7.0 Hz, 3H, CH₃).

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

Reduction: Formation of 4-ethoxyaniline.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group can facilitate binding to hydrophobic pockets, while the pyrimidinyl ethyl group can interact with nucleophilic sites. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of acetamide derivatives, which differ in substituents, heterocyclic systems, and biological activities. Below is a detailed comparison based on evidence:

Substituent Variations on the Acetamide Core

N-(4-Ethoxyphenyl)acetamide (Simpler Analog)

- Structure : Lacks the pyrimidine-ethyl group, featuring only the 4-ethoxyphenyl and acetamide core.

- Properties : Serves as a precursor or intermediate in synthesis. Its simplicity reduces steric hindrance but limits target specificity compared to the pyrimidine-containing derivative .

2-(4-Ethoxyphenyl)-N-(5-nitro-1H-indazol-3-yl)acetamide (Indazole Derivatives)

- Structure : Replaces the pyrimidine-ethyl group with a nitro-substituted indazole ring.

- Synthesis : Involves trityl protection, palladium-catalyzed coupling, and deprotection steps .

- Activity : Exhibits anti-proliferative activity in cancer cell lines, suggesting the indazole moiety enhances bioactivity compared to pyrimidine derivatives .

Triazole-Sulfanyl Acetamides (e.g., )

- Structure : Features a triazole-sulfanyl group instead of pyrimidine-ethyl.

- Synthesis : Relies on thiourea cyclization or nucleophilic substitution .

- Properties : The triazole ring improves metabolic stability, while the sulfanyl group modulates solubility and binding affinity .

Heterocyclic Modifications

Pyrimidine vs. Pyridine Derivatives

- Pyrimidine-ethyl (Target Compound) : The pyrimidine ring enables interactions with kinases or nucleotide-binding proteins due to its resemblance to purine bases.

- Pyridine Derivatives (e.g., ) : Pyridine-containing analogs (e.g., 2-((4-Allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-4-yl)acetamide) exhibit altered electronic properties and reduced hydrogen-bonding capacity compared to pyrimidines .

Thiazolidinone Hybrids () Structure: Combines acetamide with a thiazolidinone ring (e.g., 3c-I and 3c-A tautomers). Properties: The thiazolidinone moiety introduces tautomerism, affecting solubility and conformational flexibility, which is absent in the pyrimidine-based target compound .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis may parallel methods for indazole derivatives (e.g., trityl protection, amine coupling) but would require pyrimidine-ethylamine as a starting material .

- Activity Optimization : Pyrimidine-ethyl substituents could enhance kinase inhibition compared to pyridine or triazole analogs, as seen in pyrrolopyrimidine-based PERK inhibitors .

- Challenges : The 4-ethoxyphenyl group may confer metabolic liability (O-deethylation), necessitating prodrug strategies or structural tweaks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-ethoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : Synthesis typically involves multi-step reactions, such as coupling the ethoxyphenylacetamide moiety with the pyrimidinylethylamine group. Key steps include amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) or nucleophilic substitution. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used, with temperature control (0–25°C) to minimize side reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity product .

- Data Optimization : Monitor reaction progress using TLC or HPLC. Adjust pH (e.g., weak bases like K₂CO₃) to stabilize intermediates. Yield improvements (>70%) are achievable by optimizing stoichiometry and solvent polarity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR should confirm the ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and pyrimidine protons (δ 8.5–9.0 ppm).

- IR : Detect amide C=O stretch (~1650 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₈N₃O₂).

Advanced Research Questions

Q. What strategies address discrepancies in biological activity data for this compound across in vitro assays?

- Root Cause Analysis :

- Purity Variability : Re-test batches via HPLC to rule out impurities (>95% purity required for reliable bioactivity).

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Statistical Approaches : Use dose-response curves (IC₅₀/EC₅₀) with triplicate measurements. Apply ANOVA to assess inter-experimental variability .

Q. How can computational modeling predict the target binding affinity of this compound?

- In Silico Workflow :

Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs (pyrimidine’s π-π stacking with aromatic residues).

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes).

- Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays (e.g., kinase activity via ADP-Glo™) .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation of this compound?

- Key Metrics :

- Oral Bioavailability : Assess Cmax and AUC in rodent models via LC-MS/MS plasma analysis.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ and identify metabolites (e.g., CYP450-mediated oxidation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.